5-Nitro-1-benzofuran-2-carbohydrazide
Overview
Description
5-Nitro-1-benzofuran-2-carbohydrazide: is a chemical compound with the molecular formula C9H7N3O4 and a molecular weight of 221.17 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities . The presence of a nitro group and a carbohydrazide moiety in its structure makes it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that this compound affects multiple pathways. These could include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth, among others.
Pharmacokinetics
The molecular weight of the compound is 22117 , which is within the range generally considered favorable for oral bioavailability
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that 5-Nitro-1-benzofuran-2-carbohydrazide may also have anti-proliferative effects, although further studies would be needed to confirm this and to elucidate the specific molecular and cellular effects of the compound.
Biochemical Analysis
Biochemical Properties
5-Nitro-1-benzofuran-2-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . The compound’s interaction with PPAR-γ suggests its potential in modulating metabolic pathways and influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit cell growth in different cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to significant changes in cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s nitro group is believed to play a crucial role in its binding affinity and specificity . Additionally, it has been observed to inhibit certain enzymes, leading to alterations in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also impact cellular processes . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects have been observed, including cellular damage and disruption of metabolic processes . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with PPAR-γ suggests its role in lipid and glucose metabolism . Additionally, it has been shown to influence the activity of other metabolic enzymes, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nitration of benzofuran to form 5-nitrobenzofuran, which is then reacted with hydrazine hydrate to yield 5-Nitro-1-benzofuran-2-carbohydrazide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and subsequent hydrazine reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-1-benzofuran-2-carbohydrazide can undergo reduction reactions to form amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and hydrazine hydrate.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution Reagents: Sodium methoxide (NaOCH3) and other nucleophiles.
Major Products:
Reduction Product: 5-Amino-1-benzofuran-2-carbohydrazide.
Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Nitro-1-benzofuran-2-carbohydrazide is used as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine: The compound has shown promise in the development of antimicrobial agents due to its ability to inhibit the growth of certain bacteria and fungi. It is also being studied for its potential anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its derivatives are employed in the production of colorants for textiles and other materials .
Comparison with Similar Compounds
- 5-Nitrobenzofuran-2-carboxamide
- 5-Nitrobenzofuran-2-carboxylic acid
- 5-Nitrobenzofuran-2-carbonitrile
Comparison: Compared to its analogs, 5-Nitro-1-benzofuran-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a more versatile intermediate in organic synthesis and a more potent antimicrobial agent .
Properties
IUPAC Name |
5-nitro-1-benzofuran-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c10-11-9(13)8-4-5-3-6(12(14)15)1-2-7(5)16-8/h1-4H,10H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTAXIVIRCEFSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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